molecular formula C9H6BrF3N2 B1523995 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole CAS No. 1801697-86-8

7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole

Cat. No. B1523995
CAS RN: 1801697-86-8
M. Wt: 279.06 g/mol
InChI Key: TVFCEADQYIAZOM-UHFFFAOYSA-N
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Description

“7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole” is a chemical compound with the molecular formula C9H6BrF3N2. It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of “7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole” consists of a benzimidazole core, which is a fused benzene and imidazole ring. It has a bromine atom attached at the 7th position, a methyl group at the 1st position, and a trifluoromethyl group at the 5th position .


Physical And Chemical Properties Analysis

The molecular weight of “7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole” is 279.06 g/mol . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the web search results.

Scientific Research Applications

Antimicrobial and Antitubercular Agents

7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole derivatives have been studied for their antimicrobial properties. These compounds show significant activity against various microbial strains, including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis, suggesting potential as antimicrobial and antitubercular agents (Ranjith et al., 2013).

Anticancer Activity

Research has also been conducted on the anticancer properties of benzimidazole derivatives. Studies show that these compounds can exhibit potent inhibitory activity against breast cancer cell lines and other types of cancer cells, highlighting their potential in cancer therapy (Shi et al., 1996); (Yang et al., 2019).

Immunomodulatory Properties

Benzimidazole derivatives, including 7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole, have been investigated for their immunosuppressive and immunostimulatory effects. Some compounds in this class have shown potent effects on macrophages and T-lymphocytes, which could be relevant in the context of immune-related disorders (Abdel‐Aziz et al., 2011).

Antiviral Properties

These compounds have also been studied for their antiviral properties, including activity against the hepatitis C virus. Some benzimidazole derivatives have shown promising results as potential antiviral agents, which could be further explored for therapeutic applications (Hwu et al., 2008).

Future Directions

The future directions of “7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole” are not specified in the web search results. It’s currently used for research purposes , and further studies could reveal more potential applications.

properties

IUPAC Name

7-bromo-1-methyl-5-(trifluoromethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3N2/c1-15-4-14-7-3-5(9(11,12)13)2-6(10)8(7)15/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFCEADQYIAZOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-methyl-5-(trifluoromethyl)benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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